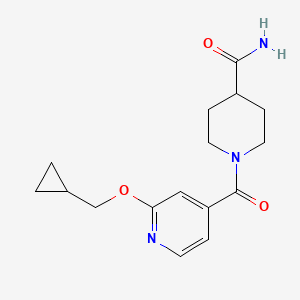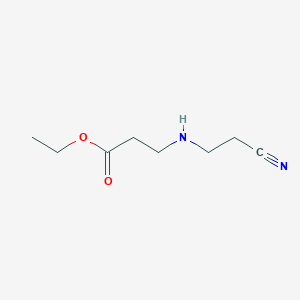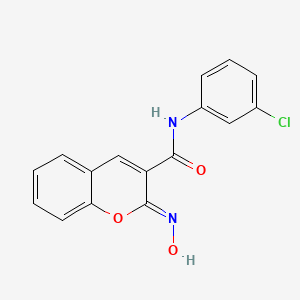
2-(3-Thiocarbamoylphenyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Thiocarbamoylphenyl)benzimidazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has a thiocarbamoyl group attached to the phenyl ring. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(3-Thiocarbamoylphenyl)benzimidazole is not fully understood. However, it has been shown to interact with certain proteins and enzymes in cells. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
2-(3-Thiocarbamoylphenyl)benzimidazole has been shown to have various biochemical and physiological effects. For example, it has been shown to induce the production of reactive oxygen species (ROS) in cells. ROS are known to cause oxidative damage to cells and can lead to cell death. The compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the transmission of nerve impulses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-Thiocarbamoylphenyl)benzimidazole in lab experiments is its fluorescent properties. It can be used as a probe for the detection and quantification of metal ions in biological samples. However, one of the limitations is its potential toxicity. Further research is needed to determine its safety and efficacy in different experimental settings.
Orientations Futures
There are several future directions for research involving 2-(3-Thiocarbamoylphenyl)benzimidazole. One area of interest is its potential use as an anticancer agent. Further research is needed to determine its efficacy and safety in different cancer models. Another area of interest is its potential use as a fluorescent probe for the detection of metal ions in living cells. This could have applications in the diagnosis and treatment of various diseases. Finally, further research is needed to determine its mechanism of action and potential interactions with other proteins and enzymes in cells.
Méthodes De Synthèse
2-(3-Thiocarbamoylphenyl)benzimidazole can be synthesized using different methods. One of the common methods involves the reaction of 3-aminophenyl isothiocyanate with o-phenylenediamine in the presence of a catalyst. The reaction yields 2-(3-thiocarbamoylphenyl)benzimidazole as a product. Other methods involve the reaction of different starting materials such as 2-aminobenzimidazole and various isothiocyanates.
Applications De Recherche Scientifique
2-(3-Thiocarbamoylphenyl)benzimidazole has potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to certain metal ions such as copper and zinc, and its fluorescence properties change upon binding. This makes it a useful tool for the detection and quantification of metal ions in biological samples.
Another area of research is the use of 2-(3-Thiocarbamoylphenyl)benzimidazole as a potential anticancer agent. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Its mechanism of action involves the induction of apoptosis and the inhibition of cell proliferation. Further research is needed to determine its efficacy and safety as an anticancer agent.
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-13(18)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)17-14/h1-8H,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFAWVSZCQRSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2590299.png)


![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2590303.png)
![N-(4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2590306.png)



![ethyl 1-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2590313.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2590316.png)



